N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-methoxyphenyl group at the 1-position of the triazole ring and a 2,5-dichlorophenyl substituent on the carboxamide moiety. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-8-11(18)6-7-14(15)19)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCBGCOPMFNSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 290.54 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H8Cl2N4O |
| Molecular Weight | 290.54 g/mol |
| InChIKey | MDVKMKHOADGGOA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with triazole derivatives. The incorporation of the dichlorophenyl and methoxyphenyl groups is crucial for enhancing its biological activity.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The synthesized compounds demonstrated IC50 values ranging from 1.1 μM to 4.24 μM, indicating potent activity against these cell lines .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Mitochondrial Function : Similar compounds have been shown to inhibit mitochondrial complex I, leading to increased oxidative stress and apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : The presence of the triazole ring is critical for its anticancer activity; modifications to this structure can significantly alter efficacy .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various triazole derivatives, it was found that compounds similar to this compound showed enhanced activity against cancer cells when tested in glucose-free media, suggesting a reliance on oxidative phosphorylation for energy .
Study 2: Antimicrobial Properties
In addition to anticancer activity, some derivatives have demonstrated antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating infections alongside cancer therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations, molecular weights, and reported biological activities:
Key Observations:
- Methoxy vs. Halogen Substituents: The 3-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-bromophenyl or 4-fluorophenyl derivatives) but could reduce receptor-binding affinity due to steric or electronic effects . Dichlorophenyl vs. Dimethoxyphenyl: The 2,5-dichlorophenyl carboxamide in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating 2,4-dimethoxyphenyl group in active analogs. This difference may influence metabolic stability or target selectivity .
Pharmacological and Structural Insights
- Anticancer Activity: Amino-substituted triazole carboxamides (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) show selective activity against renal and CNS cancers, suggesting that the target compound’s dichlorophenyl and methoxyphenyl groups may confer similar selectivity through hydrophobic or π-π interactions .
- Nuclear Receptor Binding: The structural similarity to SJPYT-278, a PXR ligand, implies that the target compound might interact with nuclear receptors, though its lack of a tert-butyl group may reduce binding potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
